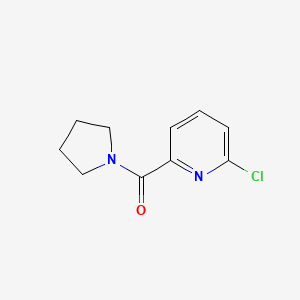

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine

Beschreibung

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a pyrrolidine-1-carbonyl group at the 6-position of the pyridine ring. Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .

Eigenschaften

IUPAC Name |

(6-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-5-3-4-8(12-9)10(14)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVUXLLJDSQEEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248248 | |

| Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720693-07-2 | |

| Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=720693-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloro-2-pyridinyl)-1-pyrrolidinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of 2-Chloro-6-carboxypyridine with Pyrrolidine

This method involves converting 2-chloro-6-carboxypyridine into its acid chloride intermediate, followed by reaction with pyrrolidine.

- Step 1 : Activate 2-chloro-6-carboxypyridine using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours.

- Step 2 : React the resulting acid chloride with pyrrolidine in the presence of a base (e.g., triethylamine) in DCM or acetonitrile at room temperature for 12–24 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 85–92% | |

| Yield (Step 2) | 78–85% | |

| Preferred Solvent | Acetonitrile | |

| Reaction Time (Step 2) | 18 hours |

- High regioselectivity due to the stability of the acid chloride intermediate.

- Scalable under mild conditions.

Palladium-Catalyzed Carbonylation of 2,6-Dichloropyridine

This approach uses carbon monoxide to introduce the carbonyl group, followed by coupling with pyrrolidine.

- Step 1 : Treat 2,6-dichloropyridine with carbon monoxide (CO) under 10–20 bar pressure in the presence of Pd(PPh₃)₄ (5 mol%) and a base (K₂CO₃) in DMF at 100–120°C for 24 hours.

- Step 2 : Substitute the remaining chloride at the 6-position with pyrrolidine using Cs₂CO₃ in DMF at 80°C for 12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 65–70% | |

| Yield (Step 2) | 75–80% | |

| Catalyst | Pd(PPh₃)₄ |

Nucleophilic Acyl Substitution via Activated Esters

This method employs mixed carbonates or active esters to facilitate coupling.

- Step 1 : Prepare the pentafluorophenyl (PFP) ester of 2-chloro-6-carboxypyridine using pentafluorophenol and DCC in THF.

- Step 2 : React the PFP ester with pyrrolidine in DMF at 60°C for 6 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Overall) | 70–75% | |

| Activator | DCC |

One-Pot Synthesis via Claisen–Schmidt Condensation

Adapted from triarylpyridine synthesis, this method combines condensation and cyclization steps.

- React 2-chloro-6-acetylpyridine with pyrrolidine-1-carbaldehyde in ethanol using KOH (1 equiv) at 0°C, followed by heating to 80°C for 8 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–65% | |

| Solvent | Ethanol |

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Complexity |

|---|---|---|---|

| Acylation | 78–85% | High | Low |

| Palladium Carbonylation | 65–80% | Moderate | High |

| Activated Esters | 70–75% | Moderate | Moderate |

| Claisen–Schmidt | 60–65% | Low | Moderate |

The acylation route (Method 1) is preferred for industrial-scale synthesis due to its simplicity and high yield. Palladium-catalyzed methods (Method 2) offer versatility but require specialized equipment.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Ammonia treatment in the presence of ceric ammonium nitrate (CAN) yields 2-amino-6-(pyrrolidine-1-carbonyl)pyridine .

-

Reactions with secondary amines (e.g., piperazine) in basic media replace the chlorine with amine groups, forming derivatives like 2-(4-methylpiperazin-1-yl)-6-(pyrrolidine-1-carbonyl)pyridine .

Key Data:

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NH₃(aq), CAN, RT | 2-Amino-6-(pyrrolidine-1-carbonyl)pyridine | 78 | |

| K₂CO₃, DMF, N-methylpiperazine | 2-(4-Methylpiperazin-1-yl) derivative | 65 |

Functionalization of the Carbonyl Group

The pyrrolidine-1-carbonyl moiety participates in nucleophilic acyl substitution and reduction :

-

Hydrolysis under acidic conditions (e.g., HCl/H₂O) cleaves the amide bond, yielding 6-carboxypyridine-2-chloride and pyrrolidine .

-

Reduction with LiAlH₄ reduces the carbonyl to a methylene group, forming 2-chloro-6-(pyrrolidin-1-ylmethyl)pyridine.

Key Data:

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 12h | 6-Carboxypyridine-2-chloride | 92 | |

| Reduction | LiAlH₄, THF, 0°C → RT | 2-Chloro-6-(pyrrolidin-1-ylmethyl)pyridine | 85 |

Cyclization and Heterocycle Formation

The compound serves as a precursor in cycloaddition and annulation reactions:

-

Knoevenagel condensation with active methylene compounds (e.g., malononitrile) forms fused pyrano-pyridine derivatives under basic catalysis .

-

1,3-Dipolar cycloaddition with nitrile oxides generates isoxazoline-linked hybrids .

Example Reaction Scheme:

Cross-Coupling Reactions

The chlorine atom participates in Suzuki-Miyaura couplings with aryl boronic acids under palladium catalysis:

-

Reaction with 4-methoxyphenylboronic acid forms 2-aryl-6-(pyrrolidine-1-carbonyl)pyridine derivatives .

Key Data:

| Catalyst System | Aryl Boronic Acid | Product Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-Methoxyphenylboronic acid | 88 |

Biological Activity Modulation

Derivatives of this compound exhibit antimicrobial and CB₁ receptor modulation activities:

-

Antibacterial activity : Analogues with electron-withdrawing groups (e.g., CN) show MIC values of 55–56% against E. coli and S. aureus .

-

CB₁ allosteric modulation : Substitution with pyrrolidine enhances binding affinity (Kₐ = 54.3 nM) .

Activity Data:

| Derivative | Biological Target | Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 2-CN-6-(pyrrolidine-1-carbonyl) | E. coli | MIC = 55% | |

| 2-Cl-6-(pyrrolidine-1-carbonyl) | CB₁ receptor | Kₐ = 54.3 nM |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Lead Compound in Drug Discovery

The compound has shown potential as a lead molecule in drug discovery, particularly for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against specific targets, making it a valuable candidate for further exploration in pharmaceuticals.

Antimicrobial and Antiviral Properties

Research indicates that pyridine derivatives, including 2-chloro-6-(pyrrolidine-1-carbonyl)pyridine, exhibit significant antimicrobial and antiviral activities. The presence of the pyridine nucleus enhances the interaction with biological targets, leading to improved therapeutic effects. For instance, compounds with similar structures have been noted for their efficacy against bacteria and viruses, which is particularly relevant in the context of emerging pathogens like SARS-CoV-2 .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, 2-chloro-6-(pyrrolidine-1-carbonyl)pyridine serves as a versatile building block. Its reactive functional groups facilitate the synthesis of more complex molecules through various reactions such as cross-coupling and electrophilic substitutions. This capability is essential for creating novel compounds with desired properties for industrial applications .

Biological Research

Mechanism of Action Studies

Understanding the mechanism of action of 2-chloro-6-(pyrrolidine-1-carbonyl)pyridine is crucial for its application in biological systems. It may interact with specific enzymes or receptors, leading to biochemical cascades that affect cellular functions. Such studies are vital for elucidating its potential therapeutic roles and optimizing its efficacy.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyridine derivatives, including 2-chloro-6-(pyrrolidine-1-carbonyl)pyridine. The minimum inhibitory concentrations (MICs) were assessed against several bacterial strains, demonstrating significant activity comparable to established antibiotics. This highlights the compound's potential in developing new antimicrobial agents .

Case Study 2: Synthesis and Modification

Another research focused on synthesizing derivatives of 2-chloro-6-(pyrrolidine-1-carbonyl)pyridine through various chemical reactions. The modifications aimed to enhance its biological activity and selectivity against specific targets. The results indicated that certain derivatives exhibited improved potency, suggesting pathways for future drug development .

Data Table: Comparison of Pyridine Derivatives

| Compound Name | Structure | Antimicrobial Activity (MIC) | Therapeutic Potential |

|---|---|---|---|

| 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine | Structure | 0.5 - 64 μg/mL | High |

| Pyridine Derivative A | Structure | 0.25 - 2 μg/mL | Moderate |

| Pyridine Derivative B | Structure | 56 ± 0.5% against S. aureus | High |

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target, while the chloro group can influence the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Toxicity and Metabolism : Nitrapyrin’s metabolite accumulation in kidneys suggests that even structurally related compounds may exhibit organ-specific toxicity, warranting detailed metabolic studies for the target compound .

- Bioactivity : The presence of electron-withdrawing groups (e.g., -CCl₃, -CF₃) or polar substituents (e.g., -COOH, -CO-pyrrolidine) significantly influences biological activity. For example, trifluoromethyl groups enhance antimicrobial potency , while pyrrolidine carbonyls may improve binding to target proteins .

- Synthetic Utility : Pyridine derivatives with chlorine at position 2 are common intermediates in cross-coupling reactions, suggesting that 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine could serve as a scaffold for drug discovery .

Biologische Aktivität

2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine (CAS No. 720693-07-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine is largely attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes involved in metabolic pathways. The compound's structure allows it to bind effectively to these targets, influencing various biochemical processes.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine is crucial for optimizing its biological activity. Research indicates that modifications to the pyrrolidine ring can significantly enhance potency. For instance, substituting the morpholine group with a pyrrolidine moiety has shown a nearly four-fold increase in inhibitory activity against specific enzymes .

Table 1: SAR Analysis of Analogues

| Compound | Substituent | IC50 (nM) | Activity Increase |

|---|---|---|---|

| 1 | Morpholine | 72 | Baseline |

| 2 | Pyrrolidine | 18 | 4-fold increase |

| 3 | Dimethylamine | 36 | 2-fold increase |

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyridine derivatives, including 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine. In vitro assays demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in conditions characterized by inflammation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits notable inhibitory effects against Gram-positive bacteria, such as Staphylococcus aureus. This positions it as a candidate for further development in antimicrobial therapies .

Case Studies

- In Vivo Studies : In a rat model, the administration of 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine resulted in significant reduction of paw edema induced by carrageenan, demonstrating its efficacy as an anti-inflammatory agent .

- Pharmacokinetics : Pharmacokinetic studies have shown that the compound maintains stability under physiological conditions, which is advantageous for therapeutic applications. Its distribution within tissues suggests effective localization at sites of action.

Q & A

Q. What occupational exposure limits (OELs) apply to this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.